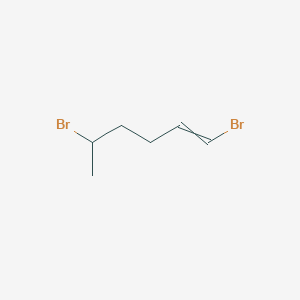
Ethyl 2-(2,4-dimethylbenzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water
Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.
Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.
Applications De Recherche Scientifique
Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,4-dimethylbenzoate
- Methyl 2-(2,4-dimethylbenzoyl)benzoate
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Propriétés
Numéro CAS |
134098-86-5 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 |
Clé InChI |
ARQCFKVVOBQBHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)



![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
